UFP-512

描述

属性

分子式 |

C31H33N5O5 |

|---|---|

分子量 |

555.6 g/mol |

IUPAC 名称 |

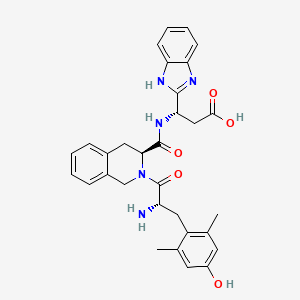

(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26-,27-/m0/s1 |

InChI 键 |

USVQTDLSVBRMCR-YGPDHOBYSA-N |

SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |

手性 SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |

规范 SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2',6'-dimethyltyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1H-benzimidazol-2-yl)(carboxymethyl)methylamide Dmt-Tic-NH-CH(CH2-COOH)-Bid UFP 512 UFP-512 UFP512 |

产品来源 |

United States |

Foundational & Exploratory

UFP-512 Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1]. This guide provides a comprehensive overview of the mechanism of action of this compound in neurons, detailing its interaction with the DOR and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the delta-opioid system for various therapeutic applications, including the treatment of mood disorders and pain[1][2].

Core Mechanism of Action: Delta-Opioid Receptor Agonism

This compound exerts its primary pharmacological effects by binding to and activating the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. As a high-affinity agonist, this compound initiates a cascade of intracellular events upon binding to the DOR, which is predominantly coupled to inhibitory G proteins of the Gi/o family.

Quantitative Pharmacological Profile of this compound

The following table summarizes the key quantitative parameters defining the interaction of this compound with the delta-opioid receptor and its functional consequences in neuronal and model systems.

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Ki) | 0.18 ± 0.03 nM | SK-N-BE human neuroblastoma | [1] |

| cAMP Inhibition (EC50) | 1.2 ± 0.3 nM | SK-N-BE human neuroblastoma | [1] |

| ERK1/2 Phosphorylation (EC50) | 0.45 ± 0.09 nM | SK-N-BE human neuroblastoma |

Signaling Pathways Activated by this compound

Upon activation by this compound, the delta-opioid receptor modulates multiple downstream signaling pathways, leading to a range of cellular responses.

G-Protein Dependent Signaling

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized signaling event following DOR activation by this compound is the inhibition of adenylyl cyclase activity. This is mediated by the activated α subunit of the Gi/o protein, which directly inhibits the enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The βγ subunits of the activated G protein can directly interact with and modulate the activity of various ion channels. A key effect in neurons is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can occur through both G protein-dependent and potentially β-arrestin-dependent mechanisms, leading to downstream effects on gene expression and cellular function.

G-Protein Independent Signaling & Receptor Regulation

-

Receptor Phosphorylation and Internalization: Sustained activation of the DOR by this compound leads to the phosphorylation of the receptor, a key step in the process of desensitization and internalization. Specifically, this compound induces marked phosphorylation of the DOR at Serine 363. This phosphorylation event facilitates the recruitment of intracellular proteins, such as β-arrestins, which mediate receptor endocytosis. Interestingly, despite inducing significant internalization, this compound is associated with low desensitization of the cAMP pathway and receptor recycling.

-

β-Arrestin Recruitment: While direct quantitative data for this compound-induced β-arrestin recruitment is not yet extensively published, the observed receptor phosphorylation and internalization strongly suggest the involvement of β-arrestins in the cellular response to this compound. β-arrestins can act as scaffold proteins, initiating signaling cascades independently of G proteins, including the activation of the ERK1/2 pathway.

-

Activation of the Nrf2 Pathway: In addition to classical opioid signaling, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This transcription factor plays a crucial role in the cellular antioxidant response. Activation of this pathway may contribute to the neuroprotective and anti-inflammatory effects observed with this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]

UFP-512: A Technical Guide to its Delta-Opioid Receptor Selectivity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512, with the chemical structure H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective peptide analog agonist for the delta-opioid receptor (DOR).[1][2] Its unique pharmacological profile, characterized by significant antidepressant and anxiolytic effects without the development of tolerance, has positioned it as a valuable research tool and a promising prototype for the development of novel therapeutics for mood disorders.[1][2] This technical guide provides a comprehensive overview of the delta-opioid receptor selectivity of this compound, detailing its binding affinity, functional potency, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of opioid pharmacology and the development of next-generation analgesics and neuropsychiatric agents.

Receptor Binding Affinity

This compound exhibits a high affinity and remarkable selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity is a key attribute that contributes to its distinct pharmacological effects.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (fold) | Reference |

| Delta (δ) | [³H]-DPDPE | SK-N-BE cell membranes | 0.21 ± 0.03 | - | [1] |

| Mu (μ) | [³H]-DAMGO | SK-N-BE cell membranes | 186 ± 25 | δ vs μ: ~886 | |

| Kappa (κ) | - | - | >1000 | δ vs κ: >4760 |

DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin

Functional Activity and Signaling

This compound acts as a potent agonist at the delta-opioid receptor, initiating a cascade of intracellular signaling events. Its functional profile is characterized by a robust activation of G-protein dependent pathways, while exhibiting limited desensitization of the cAMP pathway.

G-Protein Coupled Signaling

Activation of the delta-opioid receptor by this compound leads to the coupling of inhibitory G-proteins (Gi/o), which in turn inhibits the activity of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 2: Functional Potency of this compound at the Delta-Opioid Receptor

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | SK-N-BE | EC₅₀ (nM) | 1.3 ± 0.2 | |

| Eₘₐₓ (% inhibition) | 75 ± 3 |

Downstream Signaling Pathways

Beyond the canonical G-protein signaling, this compound has been shown to modulate other important intracellular pathways. Notably, it induces the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway involved in cell proliferation, differentiation, and survival. Furthermore, studies have indicated that this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

Receptor Regulation: Internalization and Desensitization

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for delta, mu, and kappa opioid receptors.

Materials:

-

Cell membranes from SK-N-BE cells (for DOR and MOR) or other appropriate cells expressing KOR.

-

Radioligands: [³H]-DPDPE (for DOR), [³H]-DAMGO (for MOR), and a suitable radioligand for KOR (e.g., [³H]-U69,593).

-

This compound

-

Non-specific binding control: Naloxone

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate cell membranes (10-20 µg of protein) with a fixed concentration of the respective radioligand and varying concentrations of this compound in binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone (10 µM).

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

SK-N-BE cells

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., HTRF-based or ELISA-based)

Procedure:

-

Plate SK-N-BE cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes.

-

Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.

-

Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve using non-linear regression analysis.

ERK1/2 Phosphorylation Assay

Objective: To assess the ability of this compound to induce the phosphorylation of ERK1/2.

Materials:

-

SK-N-BE cells

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Western blotting apparatus and reagents or an ELISA-based detection kit.

Procedure (Western Blotting):

-

Treat SK-N-BE cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental protocols described.

Caption: this compound signaling at the delta-opioid receptor.

Caption: Workflow for radioligand binding assay.

Caption: Workflow for cAMP accumulation assay.

Conclusion

This compound is a highly selective and potent delta-opioid receptor agonist with a unique signaling profile. Its high affinity for the DOR, coupled with its ability to potently inhibit adenylyl cyclase and activate downstream pathways such as ERK1/2, underscores its robust agonist activity. The observation of significant receptor internalization with minimal cAMP pathway desensitization provides a potential mechanistic basis for the lack of tolerance observed with its chronic administration. This comprehensive technical guide, summarizing its binding characteristics, functional activity, and detailed experimental protocols, serves as a valuable resource for the scientific community. Further investigation into the β-arrestin-mediated signaling of this compound will provide a more complete understanding of its molecular pharmacology and may pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

UFP-512: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512, scientifically known as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective peptide-based agonist for the delta-opioid receptor (DOR).[1] Its unique pharmacological profile, characterized by a high affinity for DOR and the ability to modulate multiple intracellular signaling pathways, has positioned it as a significant tool in neuroscience and pharmacology research. This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of selective DOR agonists.

Core Function and Mechanism of Action

This compound functions as a selective agonist at the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] Upon binding to DOR, this compound initiates a cascade of intracellular signaling events.

The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This action is a hallmark of Gi/o-coupled GPCR activation.

Furthermore, this compound has been demonstrated to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

In addition to these classical GPCR signaling pathways, this compound has been shown to modulate other significant cellular pathways, including the PI3K/Akt pathway and the Nrf2/HO-1 antioxidant response pathway, suggesting a broader range of cellular effects.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

| Parameter | Value | Receptor | Assay Type | Cell Line |

| Ki (nM) | 0.23 ± 0.04 | Delta-Opioid Receptor | Radioligand Displacement | SK-N-BE |

| Ki (nM) | 230 ± 35 | Mu-Opioid Receptor | Radioligand Displacement | SK-N-BE |

| Ki (nM) | >1000 | Kappa-Opioid Receptor | Radioligand Displacement | SK-N-BE |

Table 1: Binding Affinity of this compound for Opioid Receptors.

| Parameter | Value | Assay | Cell Line |

| EC50 (nM) | 0.8 ± 0.2 | Adenylyl Cyclase Inhibition | SK-N-BE |

| EC50 (nM) | 2.5 ± 0.5 | ERK1/2 Phosphorylation | SK-N-BE |

Table 2: Functional Potency of this compound.

Signaling Pathways and Visualizations

This compound modulates several key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

DOR-Mediated Inhibition of Adenylyl Cyclase

Caption: this compound binding to DOR activates Gαi, inhibiting adenylyl cyclase and reducing cAMP production.

This compound-Induced ERK1/2 Phosphorylation

Caption: this compound activates the MAPK cascade, leading to the phosphorylation and activation of ERK1/2.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Radioligand Displacement Assay

-

Objective: To determine the binding affinity (Ki) of this compound for delta, mu, and kappa opioid receptors.

-

Cell Line: Human neuroblastoma SK-N-BE cells endogenously expressing opioid receptors.

-

Membrane Preparation:

-

Harvest SK-N-BE cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine membrane homogenate (50-100 µg of protein), a fixed concentration of the appropriate radioligand ([³H]-naltrindole for DOR, [³H]-DAMGO for MOR, or [³H]-U69,593 for KOR), and varying concentrations of this compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

-

Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

-

Cell Line: SK-N-BE cells.

-

Assay Protocol:

-

Seed SK-N-BE cells in a 24-well plate and grow to near confluence.

-

Pre-incubate the cells with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) for 10 minutes at 37°C to inhibit phosphodiesterase activity.

-

Add varying concentrations of this compound to the cells and incubate for 10 minutes.

-

Stimulate the cells with 1 µM forskolin for 15 minutes to activate adenylyl cyclase.

-

Terminate the reaction by adding 0.1 M HCl.

-

Measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay kit.

-

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated cAMP levels (100%).

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) by non-linear regression analysis.

-

ERK1/2 Phosphorylation Western Blot

-

Objective: To determine the potency (EC50) of this compound in inducing ERK1/2 phosphorylation.

-

Cell Line: SK-N-BE cells.

-

Experimental Workflow:

Caption: Workflow for determining this compound-induced ERK1/2 phosphorylation via Western blot.

-

Antibody Dilutions:

-

Primary antibody (anti-phospho-ERK1/2): 1:1000 dilution.

-

Primary antibody (anti-total-ERK1/2): 1:1000 dilution.

-

HRP-conjugated secondary antibody: 1:5000 dilution.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

Mouse Forced Swim Test

-

Objective: To assess the in vivo antidepressant-like effects of this compound.

-

Animal Model: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer this compound or vehicle (saline) intraperitoneally (i.p.) 30 minutes before the test.

-

Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) containing 10 cm of water at 23-25°C.

-

Record the behavior for a total of 6 minutes.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the delta-opioid receptor. Its high selectivity and well-characterized signaling profile make it an ideal probe for dissecting the complex downstream effects of DOR activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at further elucidating the therapeutic potential of targeting the delta-opioid receptor system. The multifaceted signaling elicited by this compound underscores the complexity of DOR pharmacology and highlights the potential for developing biased agonists that can selectively engage specific signaling pathways to achieve desired therapeutic outcomes with minimized side effects.

References

UFP-512: A Technical Guide to its Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512, a selective delta-opioid receptor (DOR) agonist, has emerged as a compound of significant interest due to its diverse pharmacological effects, including antinociceptive, antidepressant-like, and cytoprotective properties.[1][2] Unlike traditional opioids, this compound exhibits a unique pharmacological profile with a reduced propensity for tolerance and adverse side effects.[3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Signaling Pathways of this compound

This compound exerts its effects through the activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR). This initial interaction triggers a cascade of downstream signaling events that vary depending on the cellular context and physiological conditions. The primary signaling pathways identified to be modulated by this compound are:

-

Nrf2/HO-1 Pathway

-

PI3K/Akt Pathway

-

MAPK (ERK1/2 & JNK) Pathway

-

Wnt/β-catenin Pathway

-

PINK1/Parkin-Mediated Mitophagy

Nrf2/HO-1 Pathway: The Cytoprotective Response

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1).[4] This pathway is crucial for the compound's neuroprotective and anti-inflammatory effects.

Quantitative Data:

| Parameter | Value | Cell/Tissue Type | Reference |

| Nrf2 Protein Levels (Fold Change vs. Vehicle) | ~1.5 - 2.0 | Mouse Spinal Cord (Inflammatory & Neuropathic Pain Models) | |

| HO-1 Protein Levels (Fold Change vs. Vehicle) | ~2.0 - 2.5 | Mouse Spinal Cord (Inflammatory & Neuropathic Pain Models) |

Signaling Pathway Diagram:

Experimental Protocol: Western Blot for Nrf2 and HO-1

-

Tissue Preparation: Spinal cord tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000). A loading control, such as β-actin (1:5000), is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized with a chemiluminescence imaging system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

PI3K/Akt Pathway: Modulation in Neuropathic Pain

In the context of chronic neuropathic pain, this compound has been shown to inhibit the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is often upregulated in neuropathic pain states and contributes to central sensitization. The inhibitory effect of this compound on this pathway is a key mechanism underlying its antinociceptive effects in this condition.

Quantitative Data:

| Parameter | Condition | Effect of this compound | Reference |

| PI3K Protein Levels | Sciatic Nerve Injury | Inhibition of injury-induced increase | |

| p-Akt Protein Levels | Sciatic Nerve Injury | Reversal of injury-induced increase |

Signaling Pathway Diagram:

Experimental Protocol: Western Blot for PI3K and p-Akt

The protocol is similar to the one described for Nrf2 and HO-1, with the following modifications:

-

Primary Antibodies: Rabbit anti-PI3K (1:1000) and rabbit anti-phospho-Akt (Ser473) (1:1000) are used. Total Akt (1:1000) is used for normalization of p-Akt.

-

Blocking: 5% BSA in TBST is often used for blocking when probing for phosphorylated proteins.

MAPK (ERK1/2 & JNK) Pathway: A Context-Dependent Role

The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically on Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), is context-dependent. In inflammatory pain models, this compound inhibits the phosphorylation of both ERK1/2 and JNK. However, in neuropathic pain models, it does not alter their phosphorylation levels. In other cellular contexts, such as in neuroblastoma cells, this compound can activate ERK1/2.

Quantitative Data:

| Parameter | Condition | Effect of this compound | Reference |

| p-ERK1/2 Levels | Inflammatory Pain | Inhibition of inflammation-induced increase | |

| p-JNK Levels | Inflammatory Pain | Inhibition of inflammation-induced increase | |

| p-ERK1/2 Levels | Neuropathic Pain | No significant change | |

| ERK1/2 Activation (EC50) | SK-N-BE cells | 1.6 ± 0.4 nM |

Signaling Pathway Diagram:

Experimental Protocol: Western Blot for Phosphorylated ERK1/2 and JNK

The protocol is similar to that for PI3K/p-Akt, using primary antibodies specific for phosphorylated ERK1/2 (Thr202/Tyr204) (1:1000) and phosphorylated JNK (Thr183/Tyr185) (1:1000). Total ERK1/2 and JNK antibodies are used for normalization.

Wnt/β-catenin Pathway: Promoting Hair Growth

This compound has been found to promote hair growth by activating the canonical Wnt/β-catenin signaling pathway in human outer root sheath (hORS) cells. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and hair follicle development.

Quantitative Data:

| Parameter | Cell Type | Effect of this compound |

| β-catenin (active, Ser552) | hORS cells | Increased expression |

| Wnt target gene mRNA levels (e.g., WNT1, WNT2, AXIN2) | hORS cells | Upregulation (fold change > 2) |

Signaling Pathway Diagram:

Experimental Protocol: TCF/LEF Reporter Luciferase Assay

-

Cell Culture and Transfection: HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, cells are treated with this compound at various concentrations.

-

Cell Lysis: After the desired incubation time (e.g., 24 hours), cells are lysed.

-

Luciferase Assay: Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the activation of the Wnt/β-catenin pathway.

PINK1/Parkin-Mediated Mitophagy: Neuroprotection in Parkinson's Disease Models

In models of Parkinson's disease, this compound has been shown to be neuroprotective by enhancing the removal of damaged mitochondria through a process called mitophagy. It achieves this by upregulating the expression of PTEN-induced kinase 1 (PINK1) and promoting the translocation of the E3 ubiquitin ligase Parkin to the mitochondria. This pathway is critical for maintaining mitochondrial homeostasis.

Signaling Pathway Diagram:

Experimental Protocol: Fluorescence Microscopy for Mitophagy

-

Cell Culture and Transfection: Cells are co-transfected with a mitochondrial-targeted fluorescent protein (e.g., mCherry-Mito) and a fluorescently tagged Parkin (e.g., YFP-Parkin).

-

Induction of Mitochondrial Damage: Mitochondrial damage is induced using a decoupler like CCCP.

-

Treatment: Cells are treated with this compound.

-

Live-Cell Imaging: The translocation of YFP-Parkin to the mCherry-labeled mitochondria is visualized and quantified using live-cell confocal microscopy.

-

Image Analysis: The percentage of cells showing Parkin translocation to mitochondria is determined.

This compound and P2X7, Pannexin-1, and NLRP3 Inflammasome: An Unexplored Frontier

Currently, there is no direct scientific evidence from published literature to suggest that this compound directly modulates the P2X7 receptor, pannexin-1 channels, or the NLRP3 inflammasome. While some studies have linked chronic morphine administration and withdrawal to alterations in pannexin-1 channel function, and opioid-induced hyperalgesia to NLRP3 inflammasome activation, these findings have not been specifically associated with this compound or delta-opioid receptor agonism. Therefore, the involvement of these pathways in the pharmacological profile of this compound remains an area for future investigation.

Conclusion

This compound is a multifaceted delta-opioid receptor agonist that engages a diverse array of intracellular signaling pathways to exert its therapeutic effects. Its ability to activate the cytoprotective Nrf2/HO-1 pathway, inhibit the pro-nociceptive PI3K/Akt pathway, and modulate the MAPK pathway in a context-dependent manner highlights its complex mechanism of action. Furthermore, its influence on the Wnt/β-catenin and PINK1/Parkin-mediated mitophagy pathways opens up new avenues for its therapeutic application in areas such as hair growth and neurodegenerative diseases. This technical guide provides a foundational understanding of the core signaling pathways of this compound, offering a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising compound. Future research is warranted to elucidate the full spectrum of its signaling network and to investigate potential interactions with other pathways, such as those involving P2X7, pannexin-1, and the NLRP3 inflammasome.

References

- 1. benchchem.com [benchchem.com]

- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]

The δ-Opioid Receptor Agonist UFP-512: A Technical Overview of Downstream Cellular Effects

Abstract

UFP-512 is a potent and selective δ-opioid receptor (DOR) agonist that has garnered significant interest for its therapeutic potential in a range of conditions, including mood disorders, chronic pain, and dermatological applications. Unlike traditional opioid agonists, this compound exhibits a unique pharmacological profile, characterized by antidepressant-like effects without the development of tolerance.[1] This technical guide provides an in-depth analysis of the downstream cellular effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Core Mechanism of Action

This compound, chemically identified as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a high-affinity agonist for the δ-opioid receptor.[1] Its primary mechanism of action involves binding to and activating DORs, which are G protein-coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events that ultimately mediate its diverse pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity from various in vitro and in vivo studies.

| Parameter | Value | Cell/Tissue Model | Reference |

| Binding Affinity | High | Human neuroblastoma SK-N-BE cells | [1] |

| Functional Assay | Agonist | Human neuroblastoma SK-N-BE cells | [1] |

| In Vivo Model | Administration Route | Dosage Range | Observed Effect | Reference |

| Mouse (C57BL/6J) | Intraperitoneal | 1-30 mg/kg | Inhibition of chronic inflammatory and neuropathic pain | [2] |

| Mouse (C3H/HeN) | Topical | 0.01%-0.05% | Acceleration of telogen-to-anagen transition in hair follicles | |

| Rhesus Monkeys | Intramuscular | 10 mg/kg | ~50% reversal of capsaicin-induced thermal hyperalgesia |

Downstream Signaling Pathways

Activation of DOR by this compound triggers multiple downstream signaling cascades, which vary depending on the cellular context. The key pathways identified are the cAMP/PKA pathway, the MAPK/ERK pathway, the PI3K/Akt pathway, the Nrf2/HO-1 antioxidant response pathway, and the Wnt/β-catenin pathway.

cAMP and ERK1/2 Signaling

In human neuroblastoma SK-N-BE cells, this compound induces significant phosphorylation of the DOR at Serine 363. This leads to receptor endocytosis and recycling, with a notable low desensitization of the cyclic adenosine monophosphate (cAMP) pathway. Concurrently, there is no reduction in the activation of extracellular signal-regulated protein kinase 1/2 (ERK1/2). This sustained ERK1/2 activation, coupled with weak cAMP desensitization, is correlated with the lack of tolerance observed with chronic this compound administration.

PI3K/Akt and MAPK Signaling in Pain Modulation

In the context of chronic pain, this compound demonstrates distinct signaling effects. In neuropathic pain models, this compound blocks the spinal activated PI3K/Akt signaling pathway. However, it does not alter the increased levels of phosphorylated JNK or ERK1/2 induced by the nerve injury. Conversely, during inflammatory pain, this compound inhibits the spinal phosphorylation of both c-Jun N-terminal kinase (JNK) and ERK1/2.

Nrf2/HO-1 Antioxidant Pathway

This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase 1 (HO-1). This mechanism contributes to the cytoprotective and anti-inflammatory effects of this compound, particularly in models of chronic pain and oxidative stress.

Wnt/β-catenin Pathway in Hair Growth

In human outer root sheath (hORS) cells, this compound promotes proliferation and migration, contributing to hair growth. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway. This compound treatment upregulates the mRNA levels of several Wnt pathway-related genes and increases the expression of active β-catenin (phosphorylated at Ser552), which prevents its degradation. This leads to the promotion of the telogen-to-anagen transition in the hair cycle.

Experimental Protocols

In Vitro Studies in SK-N-BE Cells

-

Objective: To characterize the binding, signaling, and regulation of human DORs upon this compound activation.

-

Cell Line: Human neuroblastoma SK-N-BE cells.

-

Methodologies:

-

Binding Assays: To determine the affinity of this compound for DORs.

-

cAMP Assays: To measure the effect of this compound on adenylate cyclase activity and cAMP levels after acute and chronic treatment.

-

Western Blotting: To assess the phosphorylation state of DORs (specifically at Ser363) and ERK1/2 activation.

-

Immunofluorescence and Confocal Microscopy: To visualize receptor trafficking (endocytosis and recycling) following sustained activation by this compound.

-

In Vivo Pain Models

-

Objective: To evaluate the antinociceptive effects of this compound in chronic pain states and elucidate the underlying spinal signaling mechanisms.

-

Animal Model: Male C57BL/6J mice.

-

Pain Induction:

-

Inflammatory Pain: Subplantar injection of Complete Freund's Adjuvant (CFA).

-

Neuropathic Pain: Chronic constriction of the sciatic nerve (CCI).

-

-

Drug Administration: this compound (1-30 mg/kg) administered intraperitoneally. The DOR antagonist naltrindole was used to confirm receptor specificity.

-

Behavioral Assays:

-

Mechanical Allodynia: Von Frey filaments.

-

Thermal Hyperalgesia: Plantar test.

-

-

Molecular Analysis:

-

Tissue Collection: Spinal cord tissue harvested.

-

Western Blotting: To measure protein levels of Nrf2, HO-1, p-JNK, p-ERK1/2, PI3K, and p-Akt.

-

Conclusion

This compound is a selective DOR agonist with a complex and multifaceted downstream signaling profile. Its ability to differentially modulate key pathways such as cAMP/ERK, PI3K/Akt, Nrf2/HO-1, and Wnt/β-catenin in a context-dependent manner underpins its diverse therapeutic potential. The lack of tolerance development in mood disorder models, coupled with its efficacy in chronic pain and hair growth stimulation, makes this compound a compelling candidate for further drug development. The detailed understanding of its cellular and molecular mechanisms is crucial for optimizing its clinical applications and for the design of next-generation DOR-targeted therapeutics.

References

- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]

UFP-512: A Comprehensive Technical Guide on its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor implicated in a range of physiological processes. This document provides an in-depth technical overview of the pharmacodynamics and pharmacokinetics of this compound, based on currently available preclinical data. It is intended to serve as a comprehensive resource for researchers and professionals in drug development. The information presented herein is collated from various studies, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action. While significant strides have been made in characterizing the pharmacodynamic profile of this compound, detailed pharmacokinetic parameters remain an area for further investigation.

Introduction

This compound has emerged as a valuable research tool for investigating the physiological roles of the delta-opioid receptor. Its high affinity and selectivity for DOR have made it a subject of interest for potential therapeutic applications, including the treatment of mood disorders, pain, and other neurological conditions. This guide synthesizes the current knowledge on this compound, presenting its pharmacodynamic properties, including binding affinity and functional activity, and the signaling pathways it modulates.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with the delta-opioid receptor.

Receptor Binding Affinity

This compound demonstrates high affinity for the human delta-opioid receptor. In receptor binding experiments using membranes from Chinese Hamster Ovary (CHO) cells expressing the human recombinant DOR, this compound displayed a pKi of 10.20, indicating a very high affinity for the receptor.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Receptor | Cell Line | Reference |

| pKi | 10.20 | Human δ-Opioid Receptor | CHO | [1] |

Functional Activity

This compound behaves as a full and potent agonist at the delta-opioid receptor in various functional assays.

-

[³⁵S]GTPγS Binding Assay: In functional studies, this compound was characterized as a full agonist. Its potency was found to be over 100-fold higher than that of the standard DOR agonist, DPDPE[1].

-

Mouse Vas Deferens Assay: In this ex vivo functional assay, this compound also demonstrated full agonist activity with a potency more than 100 times greater than DPDPE[1].

Table 2: Functional Activity of this compound

| Assay | Activity | Potency (relative to DPDPE) | Reference |

| [³⁵S]GTPγS Binding | Full Agonist | >100-fold higher | [1] |

| Mouse Vas Deferens | Full Agonist | >100-fold higher | [1] |

Signaling Pathways

This compound modulates several downstream signaling pathways upon activation of the delta-opioid receptor.

-

cAMP Pathway: this compound causes a low desensitization of the cAMP pathway.

-

ERK1/2 Pathway: this compound induces the phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2).

-

PI3K/Akt Pathway: In neuropathic pain models, this compound has been shown to block the activated PI3K/Akt signaling pathway in the spinal cord.

-

Wnt/β-catenin Pathway: Studies have indicated that this compound can regulate the Wnt/β-catenin signaling pathway.

-

Nrf2/HO-1 Pathway: this compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and increase the levels of its downstream target, Heme Oxygenase-1 (HO-1).

digraph "UFP_512_Signaling_Pathways" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

"this compound" [fillcolor="#FBBC05", fontcolor="#202124"];

DOR [label="δ-Opioid Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G_protein [label="G Protein", fillcolor="#F1F3F4", fontcolor="#202124"];

AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"];

cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"];

ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"];

PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

Wnt_beta_catenin [label="Wnt/β-catenin Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"];

ARE [label="ARE", fillcolor="#F1F3F4", fontcolor="#202124"];

HO1 [label="HO-1", fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> DOR [arrowhead=normal, color="#5F6368"];

DOR -> G_protein [arrowhead=normal, color="#5F6368"];

G_protein -> AC [arrowhead=tee, color="#EA4335"];

AC -> cAMP [arrowhead=tee, color="#EA4335"];

DOR -> ERK [label=" Activates", fontcolor="#5F6368", color="#34A853"];

DOR -> PI3K_Akt [label=" Modulates", fontcolor="#5F6368", color="#34A853"];

DOR -> Wnt_beta_catenin [label=" Modulates", fontcolor="#5F6368", color="#34A853"];

DOR -> Nrf2 [label=" Activates", fontcolor="#5F6368", color="#34A853"];

Nrf2 -> ARE [arrowhead=normal, color="#5F6368"];

ARE -> HO1 [arrowhead=normal, color="#5F6368"];

{rank=same; "this compound"; DOR;}

{rank=same; G_protein; AC; cAMP;}

{rank=same; ERK; PI3K_Akt; Wnt_beta_catenin; Nrf2;}

{rank=same; ARE; HO1;}

}

Figure 2: Radioligand Binding Assay Workflow. (Max Width: 760px)

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by this compound.

-

Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared as described above.

-

Assay Reaction: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity is then quantified.

-

Data Analysis: The data are used to generate dose-response curves and determine the EC50 and Emax values for this compound.

```dot

digraph "GTP_gamma_S_Binding_Assay_Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

membrane_prep [label="Prepare Cell Membranes\nwith DOR", fillcolor="#F1F3F4", fontcolor="#202124"];

incubation [label="Incubate membranes with GDP,\n[³⁵S]GTPγS, and this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

filtration [label="Separate bound and free\n[³⁵S]GTPγS", fillcolor="#F1F3F4", fontcolor="#202124"];

counting [label="Quantify bound radioactivity", fillcolor="#F1F3F4", fontcolor="#202124"];

analysis [label="Determine EC50 and Emax", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> membrane_prep [color="#5F6368"];

membrane_prep -> incubation [color="#5F6368"];

incubation -> filtration [color="#5F6368"];

filtration -> counting [color="#5F6368"];

counting -> analysis [color="#5F6368"];

analysis -> end [color="#5F6368"];

}

Figure 4: ERK1/2 Phosphorylation Assay Workflow. (Max Width: 760px)

Conclusion

This compound is a highly potent and selective agonist of the delta-opioid receptor with a well-characterized in vitro pharmacodynamic profile. It activates multiple downstream signaling pathways, making it a valuable tool for dissecting the complex biology of the DOR. However, a significant gap in knowledge exists regarding its pharmacokinetic properties. Future research should focus on elucidating the ADME profile of this compound to better understand its in vivo disposition and to guide the design of potential therapeutic applications. The detailed experimental protocols provided in this guide are intended to facilitate further research into this promising compound.

References

UFP-512: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Discovery, History, and Core Pharmacology of the Selective δ-Opioid Receptor Agonist, UFP-512.

This whitepaper provides a detailed overview of this compound, a potent and selective δ-opioid receptor (DOR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This guide covers the discovery and synthesis of this compound, its in-vitro and in-vivo pharmacological profile, and its mechanism of action, with a focus on its engagement of various signaling pathways. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's characteristics.

Discovery and History

This compound, with the chemical name H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, was first synthesized and characterized by Balboni and colleagues in 2002 as part of a research effort to develop potent and selective DOR agonists.[1][2] The development of this compound stemmed from the growing interest in DORs as a therapeutic target for various conditions, including mood disorders and chronic pain, with the potential for fewer side effects compared to traditional μ-opioid receptor agonists.[2][3]

Subsequent studies have characterized this compound as a high-affinity and selective DOR agonist with demonstrated efficacy in preclinical models of depression, anxiety, and chronic inflammatory and neuropathic pain. Notably, chronic administration of this compound has not been associated with the development of tolerance in some models, a significant advantage over many existing opioid analgesics.

Chemical Synthesis

The synthesis of this compound is based on solid-phase peptide synthesis methodologies. While the seminal 2002 publication by Balboni et al. provides the foundational methodology, a detailed step-by-step protocol is outlined below, based on standard solid-phase peptide synthesis principles.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: A Rink Amide resin is typically used as the solid support. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Bid-OH (Fmoc-1H-benzimidazole-2-yl-alanine), is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then coupled to the deprotected resin.

-

Iterative Deprotection and Coupling: The Fmoc deprotection and amino acid coupling steps are repeated for the subsequent amino acids in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Tic-OH, and Fmoc-Dmt-OH. The tert-butyl (tBu) group protects the carboxylic acid side chain of aspartic acid.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain the final product as a white powder.

-

Characterization: The identity and purity of the final compound are confirmed by mass spectrometry and analytical RP-HPLC.

Pharmacological Profile

This compound exhibits a high affinity and selectivity for the δ-opioid receptor. Its pharmacological effects have been characterized in a variety of in-vitro and in-vivo assays.

In-Vitro Pharmacology

This compound is a potent agonist at the human DOR. Its binding affinity and functional potency have been determined through radioligand binding assays and functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.

Table 1: In-Vitro Binding Affinity and Functional Potency of this compound at the δ-Opioid Receptor

| Parameter | Value | Assay | Cell Line | Reference |

| Ki (nM) | 0.23 ± 0.04 | [³H]DPDPE Competition Binding | SK-N-BE | |

| EC50 (nM) | 1.5 ± 0.3 | cAMP Inhibition | SK-N-BE |

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Human neuroblastoma SK-N-BE cells, which endogenously express the δ-opioid receptor, are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

-

Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

-

Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled DOR-selective ligand (e.g., [³H]DPDPE) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

-

Cell Culture and Plating: SK-N-BE cells are plated in multi-well plates and allowed to adhere.

-

Forskolin Stimulation: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Agonist Treatment: Cells are then treated with varying concentrations of this compound.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a LANCE® TR-FRET cAMP assay.

-

Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined from the dose-response curve.

In-Vivo Pharmacology

This compound has demonstrated significant antinociceptive and antidepressant-like effects in various animal models.

Table 2: In-Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Route of Administration | Endpoint | Efficacious Dose Range | Reference |

| Mouse Forced Swimming Test | Mouse | Intraperitoneal | Immobility Time | 1-10 mg/kg | |

| Acetic Acid Writhing Test | Mouse | Intraperitoneal | Number of Writhers | 1-30 mg/kg | |

| Capsaicin-Induced Thermal Hyperalgesia | Rhesus Monkey | Intramuscular | Reversal of Hyperalgesia | 10 mg/kg | |

| Chronic Constriction Injury (Neuropathic Pain) | Mouse | Intraperitoneal | Mechanical Allodynia | 30 mg/kg | |

| Complete Freund's Adjuvant (Inflammatory Pain) | Mouse | Intraperitoneal | Mechanical Allodynia | 30 mg/kg |

Experimental Protocol: Mouse Forced Swimming Test

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test.

-

Drug Administration: this compound or vehicle is administered intraperitoneally 30 minutes before the test session.

-

Test Session: Mice are placed in the cylinder for a 6-minute test session.

-

Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of active, escape-oriented behaviors.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the δ-opioid receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.

G Protein Coupling and cAMP Inhibition

Upon agonist binding, DORs couple to inhibitory G proteins (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a canonical signaling pathway for DOR agonists.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in cell proliferation, differentiation, and survival.

Experimental Protocol: ERK1/2 Phosphorylation Western Blot

-

Cell Treatment: SK-N-BE cells are treated with this compound for various time points.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

PI3K/Akt Signaling Pathway

This compound has been shown to modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. In the context of neuropathic pain, this compound inhibits the activation of this pathway in the spinal cord.

References

- 1. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]

- 2. iris.unica.it [iris.unica.it]

- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

UFP-512: A Delta-Opioid Receptor Agonist for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective role of UFP-512, a selective delta-opioid receptor (DOR) agonist. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for neurological disorders.

Core Mechanism of Action

This compound, chemically known as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective agonist for the delta-opioid receptor (DOR).[1][2] Its neuroprotective effects are primarily mediated through the activation of this receptor, which in turn triggers downstream signaling cascades that mitigate neuronal damage and promote cell survival. Unlike some other DOR agonists, this compound has been shown to exhibit anxiolytic and antidepressant-like properties without producing convulsions or tolerance after chronic administration in animal models.[3][4]

The activation of DOR by this compound has been demonstrated to protect cortical cells from hypoxic/ischemic insults and shield cells from oxidative damage.[5] The neuroprotective effects of this compound are attributed to its ability to modulate key intracellular signaling pathways, including the Nrf2/HO-1 and PI3K/Akt pathways.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound in PC12 Cells

| Model System | Treatment | Concentration of this compound | Outcome Measure | Result | Significance |

| PC12 cells exposed to MPP⁺ (1.0 mM) for 24h | This compound | 2.5–10 μM | Cell Viability | Significant increase | p < 0.05 or p < 0.01 |

| PC12 cells exposed to MPP⁺ (1.0 mM) for 24h | This compound | 2.5–10 μM | LDH Leakage | Significant decrease | p < 0.05 or p < 0.01 |

| PC12 cells in hypoxic conditions (1% O₂) | This compound | 2.5–10 μM | Cell Viability | Significant increase | p < 0.05 or p < 0.01 |

| PC12 cells in hypoxic conditions (1% O₂) | This compound | 2.5–10 μM | LDH Leakage | Significant decrease | p < 0.05 or p < 0.01 |

Data extracted from a dose-response study on this compound-induced cytoprotection.

Table 2: In Vivo Effects of this compound in Mouse Models of Neuropathic and Inflammatory Pain

| Animal Model | Treatment | Dosage of this compound (i.p.) | Outcome Measure | Result |

| Mice with inflammatory pain (CFA-induced) | This compound | 1, 3, 10, 20, and 30 mg/kg | Inhibition of mechanical allodynia and thermal hyperalgesia | Dose-dependent inhibition, maximal effect at 30 mg/kg |

| Mice with neuropathic pain (CCI) | This compound | 1, 3, 10, 20, and 30 mg/kg | Inhibition of mechanical and thermal allodynia and thermal hyperalgesia | Dose-dependent inhibition |

| Mice with neuropathic pain (CCI) | This compound | 30 mg/kg | Spinal cord p-PI3K levels | Inhibition of nerve injury-induced increase (p < 0.027) |

| Mice with neuropathic pain (CCI) | This compound | 30 mg/kg | Spinal cord p-Akt levels | Reversal of nerve injury-induced increase (p < 0.029) |

Data extracted from studies on the effects of this compound in chronic pain models.

Key Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are underpinned by the modulation of critical intracellular signaling pathways. The following diagrams illustrate these pathways.

Caption: this compound signaling pathways in neuroprotection.

The Nrf2/HO-1 Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. A key target gene is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The upregulation of HO-1 and other antioxidant enzymes contributes significantly to the neuroprotective effects of this compound.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of this compound-induced neuroprotection. Activation of DOR by this compound leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt is a crucial signaling node that promotes cell survival by inhibiting pro-apoptotic proteins and activating pro-survival factors. In models of neuropathic pain, this compound has been shown to block the activation of the PI3K/Akt pathway, suggesting a context-dependent role for this pathway in the actions of this compound.

The Wnt/β-catenin Pathway

While the Wnt/β-catenin pathway has been shown to be activated by this compound in the context of promoting hair growth by regulating the proliferation and migration of outer root sheath cells, its direct role in this compound-mediated neuroprotection is less clear and requires further investigation.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Cell Viability and Cytotoxicity Assays

Caption: Workflow for in vitro cell viability and cytotoxicity assays.

-

Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media and conditions. For differentiation into a neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid.

-

Induction of Neuronal Injury: To model neurodegenerative conditions, cells are exposed to neurotoxins such as 1-methyl-4-phenylpyridinium (MPP⁺) or oxidative stress inducers like hydrogen peroxide (H₂O₂), or subjected to conditions like hypoxia.

-

This compound Treatment: Cells are pre-treated or co-treated with a range of concentrations of this compound.

-

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.

-

LDH Assay (Cytotoxicity): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant, measured by a coupled enzymatic reaction, is proportional to the number of dead cells.

Western Blotting

Caption: General workflow for Western blotting.

Western blotting is used to detect and quantify specific proteins in cell or tissue samples.

-

Sample Preparation: Cells or tissues are lysed to extract proteins. Protein concentration is determined to ensure equal loading.

-

Electrophoresis and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., Nrf2, HO-1, p-Akt, total Akt). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody.

-

Signal Detection and Analysis: A chemiluminescent substrate is added, and the light emitted is captured. The intensity of the bands is quantified to determine the relative protein levels.

Immunofluorescence

Immunofluorescence is employed to visualize the subcellular localization of specific proteins.

-

Cell Preparation: Cells are grown on coverslips, fixed, and permeabilized.

-

Immunostaining: Cells are incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.

-

Imaging: The stained cells are visualized using a fluorescence microscope to determine the localization of the protein (e.g., nuclear translocation of Nrf2).

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through its action as a selective delta-opioid receptor agonist. Its ability to activate the Nrf2/HO-1 and modulate the PI3K/Akt signaling pathways highlights its multifaceted mechanism of action in combating neuronal stress and promoting survival. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development as a therapeutic agent for neurodegenerative diseases and conditions involving neuronal damage.

Future research should focus on:

-

Elucidating the precise role of the Wnt/β-catenin pathway in this compound-mediated neuroprotection.

-

Conducting further preclinical studies in a wider range of neurodegenerative disease models.

-

Investigating the long-term safety and efficacy of this compound.

-

Exploring the potential for combination therapies to enhance its neuroprotective effects.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising therapeutic applications of this compound in the context of neuroprotection.

References

- 1. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]

UFP-512 and its Effect on Mood Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR) that has demonstrated significant antidepressant and anxiolytic-like effects in preclinical studies.[1][2] As a G protein-coupled receptor (GPCR) agonist, this compound modulates key intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of the ERK1/2 and Nrf2 pathways, which are implicated in cellular resilience and neuroprotection.[1][2] This document provides an in-depth technical overview of this compound, summarizing available quantitative data, detailing experimental protocols for its characterization, and visualizing its proposed mechanisms of action. The unique pharmacological profile of this compound, particularly its ability to induce receptor internalization without significant desensitization of the cAMP pathway, suggests a potential for sustained therapeutic effects with a reduced tolerance liability, making it a promising candidate for the development of novel therapeutics for mood disorders.

Introduction

Mood disorders, including major depressive disorder and anxiety disorders, represent a significant global health burden with a substantial unmet medical need for more effective and safer treatment options. The delta-opioid receptor (DOR), a member of the opioid receptor family, has emerged as a promising therapeutic target for these conditions. Unlike mu-opioid receptor (MOR) agonists, which are associated with a high risk of abuse and other serious side effects, DOR agonists have shown potential for anxiolytic and antidepressant effects with a more favorable safety profile.

This compound (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) is a selective DOR agonist that has been the subject of preclinical investigation for its role in modulating mood-related behaviors.[1] This whitepaper will provide a comprehensive technical guide to the pharmacology of this compound, its mechanism of action, and its effects on mood disorders, intended for an audience of researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The following tables summarize the available quantitative and qualitative data on the pharmacological profile of this compound.

Table 1: Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Value | Cell Line/System | Reference |

| Binding Affinity | ||||

| Ki | Delta-Opioid Receptor (DOR) | High Affinity (Specific values not publicly available) | CHO cells expressing human recombinant opioid receptors | |

| Selectivity | >150-fold for DOR over MOR and KOR | CHO cells expressing human recombinant opioid receptors | ||

| Functional Activity | ||||

| [³⁵S]GTPγS Binding | Delta-Opioid Receptor (DOR) | Full Agonist (Potency >100-fold higher than DPDPE) | CHO-hDOP membranes | |

| Adenylyl Cyclase Inhibition | Delta-Opioid Receptor (DOR) | Potent Agonist (Specific EC50 not publicly available) | SK-N-BE human neuroblastoma cells | |

| ERK1/2 Activation | Delta-Opioid Receptor (DOR) | Potent Agonist | SK-N-BE human neuroblastoma cells | |

| Receptor Phosphorylation | Delta-Opioid Receptor (DOR) | Induces phosphorylation on Ser363 | SK-N-BE human neuroblastoma cells |

Table 2: In Vivo Antidepressant-Like Effects of this compound

| Behavioral Test | Species | Administration Route | Dose Range | Observed Effect | Reference |

| Forced Swim Test | Mouse | Intracerebroventricular (i.c.v.) | Not specified | Reduced immobility time | |

| Forced Swim Test | Mouse | Intraperitoneal (i.p.) | Not specified | Reduced immobility time | |

| Forced Swim Test | Rat | Not specified | Not specified | Reduced immobility time | |

| Tail Suspension Test | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Reduced depressive-like behaviors associated with neuropathic pain. |

Table 3: In Vivo Anxiolytic-Like Effects of this compound

| Behavioral Test | Species | Administration Route | Dose Range | Observed Effect | Reference |

| Elevated Plus Maze | Mouse | Not specified | Not specified | Anxiolytic-like effects | |

| Light-Dark Aversion Assay | Mouse | Not specified | Not specified | Anxiolytic-like effects |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of this compound for the delta-opioid receptor.

Materials:

-

Membranes from CHO cells stably expressing human recombinant DOR, MOR, and KOR.

-

Radioligand: [³H]-naltrindole (for DOR), [³H]-DAMGO (for MOR), [³H]-U69,593 (for KOR).

-

This compound.

-

Non-specific binding control: Naloxone.

-